molecular formula C19H15BrN4O3 B2434746 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione CAS No. 1207033-32-6

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2434746
CAS No.: 1207033-32-6
M. Wt: 427.258
InChI Key: LRNNNVWHUNMANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a synthetic hybrid molecule designed for advanced pharmaceutical and biological research. It incorporates two pharmaceutically relevant scaffolds: a 3-(4-bromophenyl)-1,2,4-oxadiazole unit and a 3-ethylquinazoline-2,4-dione system. The 1,2,4-oxadiazole ring is a recognized bioisostere for ester and amide functionalities, known to enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . This heterocycle is found in compounds with a broad spectrum of biological activities , including investigated anticancer, anti-inflammatory, and antimicrobial properties . The 4-bromophenyl substitution further provides a handle for structure-activity relationship (SAR) studies and potential further functionalization. The quinazoline-2,4-dione core is a privileged structure in medicinal chemistry, associated with diverse biological activities. The fusion of these two motifs into a single chemical entity creates a novel structure of high interest for researchers exploring new chemical space in drug discovery projects. This compound is particularly valuable for screening against various biological targets and for investigating the synergistic effects of hybrid molecules in oncology and infectious disease research. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O3/c1-2-23-18(25)14-5-3-4-6-15(14)24(19(23)26)11-16-21-17(22-27-16)12-7-9-13(20)10-8-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNNNVWHUNMANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a novel derivative of quinazoline and oxadiazole that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a quinazoline core fused with an oxadiazole moiety. The synthesis typically involves multi-step organic reactions, including cyclization and substitution reactions. Recent methods have improved the efficiency of synthesizing quinazoline derivatives through eco-friendly one-pot reactions and catalytic processes .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of quinazoline derivatives, including the target compound. The Agar well diffusion method has been employed to assess the effectiveness against various Gram-positive and Gram-negative bacterial strains. Notably:

  • Inhibition Zones : The compound exhibited inhibition zones ranging from 10 to 13 mm against Staphylococcus aureus, Escherichia coli, and Candida albicans.
  • Minimum Inhibitory Concentration (MIC) : MIC values were reported at approximately 70–80 mg/mL for different strains .

The compound's activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, similar to fluoroquinolone antibiotics .

Anticancer Potential

The oxadiazole derivatives have shown promise in anticancer applications. Studies focusing on breast cancer cells (e.g., MCF-7) demonstrated that compounds with similar structures induced apoptosis and reduced cell viability in a dose-dependent manner . The mechanism appears to involve interaction with estrogen receptors and subsequent activation of apoptotic pathways.

Comparative Biological Activity

Activity TypeCompoundTarget Organism/Cell LineInhibition Zone (mm)MIC (mg/mL)
Antimicrobial1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dioneS. aureus10–1275–80
Antimicrobial14a/14bCandida albicans12–1370–75
AnticancerSimilar Oxadiazole DerivativesMCF-7 (Breast Cancer)N/AN/A

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The quinazoline scaffold acts as an inhibitor for key enzymes involved in bacterial DNA replication.
  • Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through receptor-mediated mechanisms .
  • Molecular Docking Studies : Computational analyses have suggested favorable binding interactions with target proteins involved in cancer progression and microbial resistance .

Study 1: Antimicrobial Evaluation

A recent study synthesized various quinazoline derivatives and tested their antimicrobial efficacy against a panel of bacterial strains. The results indicated that compounds similar to the target compound showed significant antibacterial activity compared to standard antibiotics like ampicillin .

Study 2: Anticancer Activity

Another research effort focused on evaluating the anticancer potential of oxadiazole derivatives in breast cancer models. The findings revealed that specific substitutions on the oxadiazole ring enhanced cytotoxicity against MCF-7 cells, suggesting a structure-activity relationship critical for future drug design .

Scientific Research Applications

Structural Features

The compound features a quinazoline core fused with an oxadiazole ring and a bromophenyl substituent. This unique combination allows for diverse interactions with biological targets, making it a candidate for various applications.

Anticancer Activity

Research indicates that derivatives of quinazoline and oxadiazole exhibit significant anticancer properties. A study demonstrated that compounds containing the oxadiazole ring showed inhibitory effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)
Human Colon Adenocarcinoma (CXF HT-29)92.4
Human Lung Adenocarcinoma (LXFA 629)Not reported
Human Ovarian Adenocarcinoma (OVXF 899)Not reported
Human Renal Cancer (RXF 486)Not reported

The anticancer activity is attributed to the compound's ability to inhibit key enzymes involved in cancer progression, including histone deacetylases (HDACs), which regulate gene expression related to cancer cell proliferation .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this one have shown promising antimicrobial activities. The presence of the oxadiazole and triazole moieties enhances the compound's interaction with microbial targets. Studies have suggested that these compounds can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Development of New Materials

The unique properties of 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione allow for its use in developing new materials with specific functionalities. Its ability to form stable complexes can be exploited in creating materials for electronic devices or sensors.

Fluorescent Properties

Research has indicated that compounds containing oxadiazole rings can exhibit fluorescence properties. This characteristic can be utilized in developing fluorescent probes for biological imaging or detection methods in analytical chemistry.

Synthetic Intermediates

This compound can serve as an intermediate in the synthesis of more complex molecules. Its structural features allow for further modification through various chemical reactions such as oxidation or substitution reactions.

Multi-Step Synthesis Pathways

The synthesis typically involves multi-step organic reactions that include:

  • Formation of the Oxadiazole Ring: Achieved by reacting an appropriate hydrazide with a carboxylic acid derivative.
  • Formation of the Quinazoline Core: This involves cyclization reactions under controlled conditions to ensure high yield and purity.

These synthetic routes can be optimized for industrial production to enhance scalability and minimize environmental impact .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Group

The 4-bromophenyl moiety undergoes nucleophilic substitution under palladium-catalyzed conditions, enabling coupling with aromatic/heteroaromatic boronic acids or amines.

Reaction Type Conditions Products Yield References
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C, 12h4-Arylphenyl-oxadiazolylquinazoline derivatives72–85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C4-(N-Alkyl/N-aryl)aminophenyl analogs65–78%

Mechanistic Insight : The bromine atom acts as a leaving group, with palladium facilitating oxidative addition and transmetallation/amine coordination. Electron-withdrawing oxadiazole enhances electrophilicity at the para position.

Functionalization of the Oxadiazole Ring

The 1,2,4-oxadiazole ring participates in hydrolysis and cycloaddition reactions, modulated by pH and temperature.

Reaction Type Conditions Products Yield References
Acidic Hydrolysis6M HCl, reflux, 6hQuinazolinylmethyl-amide derivatives89%
Basic Hydrolysis2M NaOH, EtOH, 70°C, 4hCorresponding carboxylic acid76%
[3+2] CycloadditionCuI, Et₃N, terminal alkynes, 60°CTriazole-linked quinazoline conjugates68%

Key Observation : Hydrolysis selectivity depends on acid/base strength, with acidic conditions favoring amide formation and basic conditions cleaving the oxadiazole to a carboxylate.

Quinazoline Core Modifications

The quinazoline-2,4-dione system undergoes alkylation and redox reactions at the N3-ethyl group or carbonyl positions.

Reaction Type Conditions Products Yield References
N-AlkylationK₂CO₃, DMF, alkyl halides, 50°CN3-Substituted quinazoline derivatives55–70%
Reduction of C=ONaBH₄/CeCl₃, THF/MeOH, 0°CDihydroquinazoline alcohols62%

Note : The ethyl group at N3 limits steric accessibility, requiring polar aprotic solvents for efficient alkylation.

Electrophilic Aromatic Substitution (EAS)

Electron-rich regions of the quinazoline ring undergo nitration and sulfonation, directed by the oxadiazole’s electronic effects.

Reaction Type Conditions Products Yield References
NitrationHNO₃/H₂SO₄, 0°C, 2h6-Nitroquinazoline analogs48%
SulfonationClSO₃H, CH₂Cl₂, rt, 4h8-Sulfoquinazoline derivatives51%

Regioselectivity : Nitration occurs preferentially at the C6 position due to activation by the adjacent oxadiazole’s electron-withdrawing nature.

Photochemical and Thermal Rearrangements

Under UV light or heating, the oxadiazole ring demonstrates isomerization and ring-opening behaviors.

Reaction Type Conditions Products Yield References
Photolysis (λ = 300 nm)CH₃CN, N₂ atmosphere, 6hIsoxazole-quinazoline fused heterocycles34%
Thermal RearrangementXylene, 140°C, 8hQuinazolino-oxazole derivatives41%

Mechanism : Photoexcitation induces oxadiazole ring contraction to isoxazole, while thermal conditions promote -sigmatropic shifts.

Biological Activity-Driven Modifications

The compound’s antimicrobial and anticancer properties are enhanced through targeted structural changes:

  • Mannich Reactions : Introduction of aminomethyl groups at C8 improves DNA intercalation capacity (IC₅₀ = 1.2 µM vs. HCT-116 cells).

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition adds triazole motifs, boosting solubility and kinase inhibition (e.g., EGFR IC₅₀ = 0.8 µM) .

This reactivity profile underscores the compound’s versatility as a synthetic intermediate and pharmacophore. Future research should explore enantioselective transformations and in vivo stability of derived analogs.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione?

The synthesis typically involves multi-step reactions starting with functionalized precursors. For example:

  • Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under acidic or thermal conditions .
  • Step 2 : Alkylation of the quinazoline-dione core using a brominated intermediate (e.g., 3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl bromide) in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or DMSO .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
    Key intermediates : 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carbaldehyde and 3-ethylquinazoline-2,4(1H,3H)-dione.

Q. How is the structural integrity of this compound verified?

  • X-ray crystallography : Resolves bond lengths, angles, and molecular packing (e.g., similar triazole derivatives in ).
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethyl group at N3, oxadiazole-CH₂-quinazoline linkage).
    • FT-IR : Peaks at ~1670 cm⁻¹ (C=O stretching in quinazoline-dione) and ~1600 cm⁻¹ (C=N in oxadiazole) .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 451.06 for C₂₀H₁₅BrN₄O₃).

Q. What physicochemical properties are critical for experimental design?

  • Solubility : Tested in DMSO (common solvent for biological assays) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy .
  • Stability : Assessed via HPLC under varying pH (3–9) and temperatures (4–37°C) to determine degradation kinetics .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent modification : Synthesize analogs with variations in the bromophenyl group (e.g., replacing Br with Cl, CF₃) or ethyl chain (e.g., propyl, isopropyl) .
  • Computational modeling :
    • DFT calculations : Optimize geometries and calculate electrostatic potential maps to predict interaction sites (e.g., oxadiazole as a hydrogen-bond acceptor) .
    • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize analogs for synthesis .

Q. What strategies address contradictions in biological activity data?

  • Dose-response validation : Replicate assays (e.g., IC₅₀ in cancer cell lines) with strict controls (e.g., same passage number, serum-free conditions) .
  • Off-target profiling : Use proteome-wide affinity chromatography or kinome screens to identify non-specific interactions .
  • Metabolic stability : Assess liver microsome half-life (human/rat) to rule out rapid degradation as a false-negative cause .

Q. How can the compound’s mechanism of action be elucidated?

  • In vitro assays :
    • Enzyme inhibition : Measure activity against purified targets (e.g., topoisomerase II) using fluorescence-based assays .
    • Apoptosis markers : Quantify caspase-3/7 activation via luminescence in treated cells .
  • Cellular imaging : Track subcellular localization using fluorescent tagging (e.g., BODIPY derivatives) .

Q. What computational tools validate spectroscopic or crystallographic data discrepancies?

  • Rietveld refinement : Resolve disorder in X-ray structures (e.g., flexible ethyl or oxadiazole groups) by iteratively fitting experimental diffraction data .
  • NMR chemical shift prediction : Compare experimental ¹H/¹³C shifts with computed values (e.g., using ACD/Labs or Gaussian) to confirm assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.